molecular formula C17H15ClFN5O3S2 B11394483 5-chloro-2-(2-fluorobenzyl)sulfonyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-(2-fluorobenzyl)sulfonyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11394483
M. Wt: 455.9 g/mol
InChI Key: RTGUMSVPNPAQGK-UHFFFAOYSA-N
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Description

5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a pyrimidine ring, a thiadiazole moiety, and a methanesulfonyl group

Preparation Methods

The synthesis of 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrimidine core, followed by the introduction of the thiadiazole and methanesulfonyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the methanesulfonyl group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed on the pyrimidine ring or the thiadiazole moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction pathway, but can include various substituted pyrimidines, thiadiazoles, and sulfonyl derivatives.

Scientific Research Applications

5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Research has explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of structural features. Similar compounds include:

    2-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE: Lacks the isopropyl group, potentially altering its solubility and interaction with biological targets.

Properties

Molecular Formula

C17H15ClFN5O3S2

Molecular Weight

455.9 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C17H15ClFN5O3S2/c1-9(2)15-23-24-16(28-15)22-14(25)13-11(18)7-20-17(21-13)29(26,27)8-10-5-3-4-6-12(10)19/h3-7,9H,8H2,1-2H3,(H,22,24,25)

InChI Key

RTGUMSVPNPAQGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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